molecular formula C6H12FNO B14771221 (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol

(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol

Cat. No.: B14771221
M. Wt: 133.16 g/mol
InChI Key: LAHZTLAEFVDQON-PRJDIBJQSA-N
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Description

(3R,4R)-3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative with a hydroxyl group at position 4 and both fluorine and methyl substituents at position 3. Its molecular formula is C₆H₁₂FNO, and its molecular weight is 145.16 g/mol. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility, often serving as key pharmacophores in drug candidates targeting neurological, metabolic, and infectious diseases .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3R)-3-fluoro-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1

InChI Key

LAHZTLAEFVDQON-PRJDIBJQSA-N

Isomeric SMILES

C[C@]1(CNCCC1O)F

Canonical SMILES

CC1(CNCCC1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions to ensure the desired stereochemistry. For instance, the compound can be synthesized via a multi-step process starting from commercially available piperidine derivatives. Key steps may include fluorination, methylation, and hydroxylation reactions under controlled conditions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to obtain high-purity product. The choice of reagents and catalysts is crucial to ensure high yield and selectivity in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or organolithium reagents for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted piperidine derivatives.

Scientific Research Applications

(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.

    Industry: The compound can be used in the production of agrochemicals, flavors, and fragrances due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

The table below compares (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol with analogous piperidine derivatives, emphasizing substituent positions, stereochemistry, and key properties:

Compound Name Molecular Formula Substituents (Position) Stereochemistry Molecular Weight (g/mol) Notable Properties
(3R,4R)-3-Fluoro-3-methyl-piperidin-4-ol C₆H₁₂FNO 3-F, 3-CH₃, 4-OH (3R,4R) 145.16 High lipophilicity due to methyl group
(3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride C₅H₁₁ClFNO 3-F, 4-OH Racemic mixture 155.6 Hydrochloride salt; enhanced water solubility
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride C₅H₁₀FNO·HCl 3-F, 4-OH (3S,4R) 155.60 Stereoisomer; distinct receptor interactions
rel-(3S,4R)-4-Fluoro-3-methylpiperidine hydrochloride C₆H₁₂ClFN 3-CH₃, 4-F Racemic mixture 164.62 Fluorine at C4; altered metabolic stability
Key Observations:
  • Stereochemistry : The (3R,4R) configuration distinguishes the target from stereoisomers like (3S,4R)-3-fluoropiperidin-4-ol (), which may exhibit divergent binding affinities in chiral environments .

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